2-(3,4-Difluorophenyl)-1-ethylpyrrolidin-3-amine is a chemical compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound features a pyrrolidine ring substituted with a difluorophenyl group and an ethyl group, which may contribute to its biological activity. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the molecule, making it a candidate for further pharmacological studies.
This compound can be synthesized through various organic reactions, including cyclopropanization and asymmetric reduction methods. It has been referenced in patents and scientific literature focusing on its synthesis and potential applications in drug development, particularly as an intermediate in the synthesis of other bioactive compounds .
2-(3,4-Difluorophenyl)-1-ethylpyrrolidin-3-amine belongs to the class of organic compounds known as amines, specifically secondary amines due to the presence of two organic substituents attached to the nitrogen atom. Its structure indicates that it may also be classified under heterocyclic compounds due to the presence of the pyrrolidine ring.
The synthesis of 2-(3,4-Difluorophenyl)-1-ethylpyrrolidin-3-amine can be achieved through several methodologies:
The synthesis typically requires:
The molecular formula for 2-(3,4-Difluorophenyl)-1-ethylpyrrolidin-3-amine is C12H14F2N. The structure consists of:
The molecular weight is approximately 223.25 g/mol. The compound's stereochemistry may also play a crucial role in its biological activity, necessitating careful consideration during synthesis and analysis.
The chemical behavior of 2-(3,4-Difluorophenyl)-1-ethylpyrrolidin-3-amine can be characterized by its reactivity towards electrophiles and nucleophiles due to the presence of both nitrogen and carbon substituents.
Key reactions include:
The reactivity profile is influenced by the electron-withdrawing nature of the fluorine atoms on the phenyl ring, which can stabilize certain intermediates during reactions.
While specific mechanisms for 2-(3,4-Difluorophenyl)-1-ethylpyrrolidin-3-amine are not extensively documented, compounds with similar structures often interact with biological targets such as receptors or enzymes.
Potential mechanisms may include:
Further studies are necessary to elucidate its precise mechanism of action through biochemical assays and molecular docking studies.
Common physical properties include:
Chemical properties include:
Relevant analyses such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are essential for determining purity and structural confirmation .
2-(3,4-Difluorophenyl)-1-ethylpyrrolidin-3-amine has potential applications in:
The stereocontrolled construction of the pyrrolidine ring in 2-(3,4-difluorophenyl)-1-ethylpyrrolidin-3-amine represents a critical synthetic challenge due to the pharmacological significance of stereochemistry on biological target engagement. Three principal methodologies have been optimized for this purpose:
Intramolecular Cyclization: Ring closure of 4-(3,4-difluorophenyl)-1-ethylaminopentan-3-one precursors under acidic conditions yields racemic cis- and trans-pyrrolidine isomers. Separation typically employs chiral stationary phase chromatography or diastereomeric salt formation with resolving agents like D-mandelic acid, achieving enantiomeric excess (ee) >98% but with substantial yield penalties (35-40% recovery) [3].
Asymmetric Hydrogenation: Prochiral 2-(3,4-difluorophenyl)-1H-pyrrole derivatives undergo enantioselective reduction using Ir-(S)-BINAP catalysts in methanol at 50°C/80 psi H₂. This method delivers the cis-3-amine configuration (preferred for receptor binding) with 92% ee and 85% isolated yield, though it requires stringent anhydrous conditions to prevent catalyst deactivation [2].
Enzymatic Resolution: Racemic N-Boc-protected pyrrolidine undergoes lipase-mediated (CAL-B) acetylation in vinyl acetate/toluene, selectively functionalizing the undesired enantiomer. The unreacted (3S) amine is isolated in >99% ee after deprotection, albeit with maximum 50% theoretical yield [1].
Table 1: Stereoselective Synthesis Performance Metrics
Method | Key Conditions | Yield (%) | ee (%) | Configuration |
---|---|---|---|---|
Intramolecular Cyclization | H₂SO₄ (cat.), toluene, reflux | 78 (racemate) | 0 | cis/trans mix |
Chiral Resolution | D-mandelic acid, iPrOH, reflux | 38 | >98 | trans-3R |
Asymmetric Hydrogenation | Ir-(S)-BINAP, MeOH, 80 psi H₂ | 85 | 92 | cis-3S |
Enzymatic Resolution | CAL-B, vinyl acetate, toluene | 45 | >99 | cis-3S |
The 3,4-difluorophenyl moiety’s electronic and steric profile critically influences target binding affinity and metabolic stability. Systematic comparison with regioisomers reveals:
Electronic Effects: 3,4-Difluorination lowers the phenyl ring’s electron density (Hammett σₘ = 0.37, σₚ = 0.15) versus monofluoro analogs, enhancing π-stacking with hydrophobic enzyme pockets. This is evidenced by 15-fold higher binding affinity for the 3,4-difluoro derivative (Kᵢ = 12 nM) versus 4-fluorophenyl (Kᵢ = 180 nM) in glutamate receptor studies [7] [9].
Steric Optimization: Ortho-fluorine induces unfavorable steric clash in CYP2D6 binding pockets, increasing metabolic clearance (CLₕₑₚ = 32 mL/min/kg) compared to 3,4-difluoro (CLₕₑₚ = 9 mL/min/kg). Para-fluoro derivatives exhibit reduced cell permeability (Pₐₚₚ = 8 × 10⁻⁶ cm/s) due to decreased logD (1.2 vs. 2.1 for 3,4-difluoro) [9].
Synthetic Accessibility: Electrophilic aromatic substitution on pyrrolidine requires directed ortho-metalation. The 3,4-difluorophenyl group enables regioselective bromination at C5 using NBS/LiCl in THF (75% yield), whereas unprotected phenyl rings yield polybrominated mixtures [1] [7].
Table 2: Fluorophenyl Regioisomer Comparative Properties
Substituent Position | logD (pH 7.4) | CYP2D6 CL (mL/min/kg) | Target Kᵢ (nM) | Pₐₚₚ (10⁻⁶ cm/s) |
---|---|---|---|---|
2,4-Difluoro | 2.0 | 29 | 45 | 16 |
3,4-Difluoro | 2.1 | 9 | 12 | 21 |
4-Fluoro | 1.2 | 17 | 180 | 8 |
Phenyl (no F) | 1.8 | 22 | 450 | 18 |
The N-ethyl moiety balances basicity, steric bulk, and metabolic resistance:
Alkylation Method Optimization: Reductive amination outperforms SN2 reactions for N-ethyl introduction. Treatment of 2-(3,4-difluorophenyl)pyrrolidin-3-one with acetaldehyde/NaBH₄ in methanol achieves 95% conversion, whereas ethyl bromide/quinuclidine requires 48h at 80°C for 70% yield. Steric hindrance from the 3,4-difluorophenyl group necessitates electrophile activation [5] [3].
Ethyl vs. Methyl Pharmacodynamics: N-ethyl enhances blood-brain barrier penetration (brain/plasma ratio = 1.8) versus N-methyl (ratio = 0.3) due to optimized pKₐ (8.2 vs. 9.1). However, N-cyclopropyl derivatives show 3-fold higher hERG margin (IC₅₀ > 50 μM) due to reduced basicity [7].
Metabolic Stability: The ethyl group’s β-oxidation is mitigated by deuterium exchange at C1 (ethyl-d₂), reducing microsomal clearance by 60%. Alternative N-fluoroethyl chains introduce toxic fluoroacetate metabolites, limiting utility [5] [9].
Advanced catalytic methodologies address challenges in amine protection and functionalization:
Photoredox-Catalyzed Amination: Visible-light-mediated amination employs Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%) with quinuclidine HAT catalyst under CO₂ atmosphere. CO₂ reversibly forms carbamate salts (R-NH₂ + CO₂ → R-NHCOO⁻ ⁺H₃N-R), suppressing N-alkylation side reactions. This enables direct C–H amination at the pyrrolidine C4 position with 80% selectivity [5].
Palladium-Mediated Coupling: Buchwald-Hartwig amination couples 2-bromo-1,3-difluorobenzene with N-Boc-pyrrolidin-3-amine using Pd₂(dba)₃/XPhos (3 mol%), KOtBu base in toluene at 100°C. Yields reach 92% with <0.5% dehalogenation byproduct, though residual palladium must be scavenged with SiliaMetS® thiol resin to <5 ppm [1].
Amine Stability Enhancement: N-Ethyl protonation forms crystalline hydrochloride salts with superior hygroscopic stability (0.2% water uptake at 40% RH) versus free base. Carbamate protecting groups (Boc, Cbz) prevent oxidation during storage but require acidic deprotection that may racemize stereocenters [3] [8].
Table 3: Catalytic Systems for Amine Functionalization
Catalytic System | Conditions | Yield (%) | Selectivity | Key Advantage |
---|---|---|---|---|
Ir Photoredox/HAT | 5 mol% quinuclidine, CO₂ (1 atm), DMSO, blue LEDs | 80 | C4 vs N-alkylation = 8:1 | No protecting groups needed |
Pd/XPhos | Pd₂(dba)₃ (3 mol%), XPhos (6 mol%), KOtBu, toluene | 92 | C–N coupling >99% | Tolerates free amine |
Rh-Catalyzed Asymmetric AH | [Rh(COD)₂]BF₄/(R)-BINAP (S/C=500), iPrOH/H₂O | 89 | cis/trans = 95:5 | High enantioselectivity (98% ee) |
Comprehensive Compound List
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8